Cas no 1806166-97-1 (3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile)
3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile
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- Inchi: 1S/C8H3F3IN3O3/c9-8(10,11)18-7-5(12)6(15(16)17)4(1-2-13)3-14-7/h3H,1H2
- InChI Key: NIBFAHUSVDZXGK-UHFFFAOYSA-N
- SMILES: IC1C(=NC=C(CC#N)C=1[N+](=O)[O-])OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 364
- XLogP3: 2.5
- Topological Polar Surface Area: 91.7
3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091217-1g |
3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile |
1806166-97-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile
Professional Introduction to 3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1806166-97-1)
3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1806166-97-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential applications. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and role in drug development. The presence of multiple functional groups, including an iodo substituent, a nitro group, a trifluoromethoxy group, and an acetonitrile moiety, makes this molecule a versatile intermediate for synthesizing more complex pharmacophores.
The iodo group at the 3-position of the pyridine ring is particularly noteworthy, as it serves as an excellent handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The nitro group at the 4-position introduces a polar electron-withdrawing effect, which can influence the electronic properties of the molecule and its interactions with biological targets. Additionally, the trifluoromethoxy group at the 2-position enhances lipophilicity and metabolic stability, making it a valuable feature for drug-like properties.
The acetonitrile moiety at the 5-position contributes to the overall solubility and reactivity of the compound, facilitating its use in various synthetic protocols. This combination of functional groups makes 3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of fluorinated pyridine derivatives due to their enhanced bioavailability and improved pharmacokinetic profiles. Studies have demonstrated that incorporating fluorine atoms into drug molecules can lead to increased metabolic stability and reduced susceptibility to degradation by enzymes. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity to biological targets by modulating hydrophobic interactions and electronic properties.
In the context of modern pharmaceutical research, 3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile has been explored as a precursor for developing small-molecule inhibitors targeting various diseases. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The iodo substituent allows for facile introduction of aryl groups via cross-coupling reactions, enabling the construction of complex aromatic systems that mimic natural product scaffolds.
Another area of interest is the use of this compound in designing antimicrobial agents. The nitro group can be reduced to an amino group under mild conditions, providing a pathway to introduce polar functionalities that enhance binding interactions with bacterial enzymes. Furthermore, the trifluoromethoxy group can improve resistance against bacterial degradation mechanisms, making such derivatives more effective against resistant strains.
The acetonitrile group also plays a crucial role in these applications. It not only enhances solubility but also serves as a site for further derivatization through nucleophilic substitution or condensation reactions. This flexibility makes 3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile a versatile intermediate for synthesizing a wide range of pharmacologically relevant compounds.
From a synthetic chemistry perspective, this compound exemplifies the strategic use of functional groups to achieve desired chemical properties. The combination of an iodine atom for cross-coupling reactions, a nitro group for electronic modulation, and a trifluoromethoxy group for metabolic stability highlights its potential as a key intermediate in multi-step synthetic routes. Recent methodologies have further optimized the synthesis of such pyridine derivatives using greener solvents and catalytic systems, aligning with sustainable chemistry principles.
The growing interest in fluorinated heterocycles has also spurred innovation in synthetic strategies for introducing fluorine atoms efficiently. Techniques such as halogen exchange reactions have been employed to replace hydrogen atoms with fluorine or other halogens without compromising regioselectivity. This has enabled chemists to fine-tune the electronic and steric properties of molecules like 3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile, leading to more potent and selective drug candidates.
In conclusion,3-Iodo-4-nitro-2-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1806166-97-1) represents a promising scaffold for pharmaceutical innovation due to its unique structural attributes and versatility in synthetic applications. Its utility in constructing complex biaryl structures, enhancing metabolic stability through fluorination, and facilitating cross-coupling reactions underscores its importance in modern drug discovery efforts. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is likely to remain a cornerstone in medicinal chemistry research.
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